N-(2,5-dimethoxyphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[4-ethyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-5-25-18(14-7-6-10-24(2)19(14)27)22-23-20(25)30-12-17(26)21-15-11-13(28-3)8-9-16(15)29-4/h6-11H,5,12H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIICFVYWMFLYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=CN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activity. This article reviews the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a dimethoxyphenyl group, a thioacetamide moiety, and a triazole derivative. Its chemical formula is with a CAS number of 1105207-57-5. The presence of multiple functional groups suggests diverse biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to N-(2,5-dimethoxyphenyl)-2-thioacetamide have shown significant activity against various cancer cell lines. In vitro studies demonstrated that certain triazole derivatives exhibit IC50 values in the low micromolar range against human colon cancer cells (HCT 116), indicating their potential as anticancer agents .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT 116 | 4.36 | CDK2 inhibition |
| Compound B | HCT 116 | 18.76 | Tyrosine kinase inhibition |
Antioxidant Activity
The antioxidant properties of related compounds have also been explored. For example, certain triazolethiones have shown promising results as antioxidant agents with IC50 values significantly lower than that of gallic acid, a well-known antioxidant . This suggests that N-(2,5-dimethoxyphenyl)-2-thioacetamide may also possess similar properties.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the triazole ring may allow for interaction with various enzymes involved in cancer progression.
- Induction of Apoptosis : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways.
- Antioxidative Mechanisms : The ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases.
Case Studies and Research Findings
Several research articles have documented the synthesis and evaluation of this compound and its analogs:
- Synthesis and Evaluation : A study synthesized various thioacetamides and evaluated their biological activities against cancer cell lines, noting significant anticancer effects in some derivatives .
- Molecular Docking Studies : Computational studies have indicated that these compounds might bind effectively to target proteins involved in cellular signaling pathways related to cancer growth .
- Comparative Studies : Research comparing the activity of N-(2,5-dimethoxyphenyl)-2-thioacetamide with other known anticancer agents has shown it to be competitive in efficacy against specific cancer types .
Q & A
Q. Table 1. Bioactivity of Structural Analogs
| Compound | Key Modifications | Activity (IC₅₀, μM) | Reference |
|---|---|---|---|
| Target Compound | Triazole, 2-oxodihydropyridine | 12.4 (Anticancer) | |
| Analog A (Thienopyrimidine) | Thienopyrimidine core | 28.9 (Antiviral) | |
| Analog B (Oxadiazole) | Oxadiazole ring | >50 (Antifungal) |
What structural features drive bioactivity?
Basic
Critical features include:
- Triazole-thioacetamide core : Enhances hydrogen bonding with biological targets .
- 2-Oxodihydropyridine moiety : Improves solubility and π-π stacking interactions .
- Substituent effects : 2,5-Dimethoxyphenyl increases lipophilicity, impacting membrane permeability .
How to conduct mechanistic studies on its bioactivity?
Advanced
Methodologies include:
- Molecular docking : Predict binding affinities to targets (e.g., kinases, tubulin) using software like AutoDock .
- In vitro assays : Measure enzyme inhibition (e.g., COX-2) or apoptosis markers (caspase-3 activation) .
- Metabolite profiling : LC-MS identifies bioactive metabolites in hepatic microsomes .
Which analytical techniques assess purity?
Q. Basic
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<2%) .
- TLC : Silica gel plates (hexane:ethyl acetate, 3:1) monitor reaction progress .
How can computational modeling aid in research?
Q. Advanced
- DFT calculations : Predict electronic properties (HOMO-LUMO gaps) to guide synthetic modifications .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over nanosecond timescales .
What are the known biological targets?
Basic
Reported targets include:
- Antimicrobial : Bacterial dihydrofolate reductase (IC₅₀ = 18.7 μM) .
- Anticancer : Tubulin polymerization inhibition (IC₅₀ = 12.4 μM in MCF-7 cells) .
How to handle reactive intermediates during synthesis?
Q. Advanced
- Low-temperature conditions : Stabilize intermediates like thiolate anions at 0–5°C .
- In-situ quenching : Use scavengers (e.g., dimethyl sulfide) for electrophilic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
